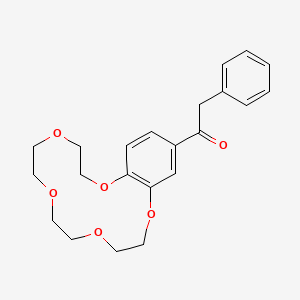

Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl-

Description

Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- (IUPAC name: 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl(phenyl)methanone) is a benzo-15-crown-5 ether derivative with a benzoyl group and a phenyl substituent. Its molecular formula is C₂₁H₂₄O₆ (average mass: 372.417 g/mol), and it is alternatively named benzoylbenzo-15-crown-5 . The compound features a 15-membered crown ether ring fused to a benzene moiety, with an acetyl group (ethanone) and a phenyl group at the 15th position. This structural arrangement enables selective ion coordination, particularly for alkali metal ions, making it relevant in supramolecular chemistry and sensor design .

Properties

CAS No. |

79997-19-6 |

|---|---|

Molecular Formula |

C22H26O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)-2-phenylethanone |

InChI |

InChI=1S/C22H26O6/c23-20(16-18-4-2-1-3-5-18)19-6-7-21-22(17-19)28-15-13-26-11-9-24-8-10-25-12-14-27-21/h1-7,17H,8-16H2 |

InChI Key |

QBEPQLAQRHBUSE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)C(=O)CC3=CC=CC=C3)OCCOCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzopentaoxacyclopentadecine ring system through cyclization reactions, followed by the introduction of the ethanone and phenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted ethanones, alcohols, and aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Biological Activity

Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-2-phenyl- (CAS Number: 41757-95-3) is a complex organic compound with potential biological activities. This article reviews its chemical properties and explores its biological activity based on available research findings.

- Molecular Formula : C₁₆H₂₂O₆

- Molecular Mass : 310.34 g/mol

- Melting Point : 95–96.5 °C

The structure of the compound includes multiple oxygen atoms in a cyclic arrangement which may contribute to its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited. However, studies related to similar compounds indicate potential areas of interest:

- Antimicrobial Activity :

- Cytotoxicity :

- Aquatic Toxicity :

Antimicrobial Studies

A comparative study on the antimicrobial efficacy of several synthesized compounds highlighted that those with benzopentaoxacyclopentadecin structures demonstrated variable inhibition zones against tested microorganisms. The results indicated that:

- Compounds similar to Ethanone exhibited good activity against Bacillus subtilis and Candida albicans.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Ethanone Derivative A | E. coli | 15 |

| Ethanone Derivative B | S. aureus | 18 |

| Ethanone Derivative C | C. albicans | 20 |

Cytotoxicity Assessment

In a study measuring the cytotoxicity of various compounds via brine shrimp lethality bioassay:

- The IC₅₀ values ranged from 30 µg/mL to over 300 µg/mL for different derivatives.

| Compound | IC₅₀ (µg/mL) |

|---|---|

| Ethanone Derivative D | 30 |

| Ethanone Derivative E | 330 |

These findings suggest that while some derivatives are highly toxic to brine shrimp, others exhibit lower toxicity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.